Methylidenezinc
Description
Structure
2D Structure
Properties
CAS No. |
115410-77-0 |
|---|---|
Molecular Formula |
CH2Zn |
Molecular Weight |
79.4 g/mol |
IUPAC Name |
methylidenezinc |
InChI |
InChI=1S/CH2.Zn/h1H2; |
InChI Key |
SNESWYIMTAYTPV-UHFFFAOYSA-N |
Canonical SMILES |
C=[Zn] |
Origin of Product |
United States |
Synthetic Methodologies for Methylidenezinc and Derived Organozinc Carbenoids
Research on In Situ Generation Protocols
Due to their inherent instability, organozinc carbenoids are almost always generated in situ for immediate use in subsequent reactions. Research has focused on developing reliable and efficient protocols for this purpose.
The quintessential method for generating methylidenezinc carbenoids is the Simmons-Smith reaction, first reported in 1958. numberanalytics.com This protocol involves the reaction of diiodomethane (B129776) with a zinc-copper couple. numberanalytics.commasterorganicchemistry.com The zinc-copper couple, an alloy of zinc and copper, is crucial for activating the zinc. numberanalytics.com The reaction involves the insertion of zinc into the carbon-iodine bond of diiodomethane to form the active carbenoid species, believed to be (iodomethyl)zinc iodide (ICH₂ZnI). wikipedia.orgorgosolver.com This species exists in equilibrium with bis(iodomethyl)zinc (B12336892) and zinc iodide. ucl.ac.uk
The mechanism is thought to proceed via a concerted "butterfly-type" transition state, where the methylene (B1212753) group is delivered to the alkene, preserving the alkene's stereochemistry in the resulting cyclopropane (B1198618). nrochemistry.comchemistry-reaction.comwikipedia.org
Over the years, several modifications to the original system have been developed to improve reactivity, yields, and handling. These often involve using different activating metals or organozinc precursors.
Furukawa Modification : This widely used variation employs diethylzinc (B1219324) (Et₂Zn) in place of the heterogeneous zinc-copper couple. wikipedia.org The reaction with diiodomethane is generally faster and occurs under homogeneous conditions, often leading to higher yields. wikipedia.orgthermofisher.com
Alternative Metal Couples : Besides the traditional zinc-copper couple, other bimetallic systems have been explored. A zinc-silver couple, for instance, has been reported to give better yields and shorter reaction times in some cases. thermofisher.com Samarium- and aluminum-based reagents have also been developed to generate carbenoids for selective cyclopropanations. wikipedia.orgnumberanalytics.com
| Reducing Agent System | Precursor | Common Solvent(s) | Key Characteristics |
| Zinc-Copper Couple (Zn-Cu) | Diiodomethane (CH₂I₂) | Diethyl ether, Dichloromethane | The classic, heterogeneous Simmons-Smith reagent. numberanalytics.commasterorganicchemistry.com |
| Diethylzinc (Et₂Zn) | Diiodomethane (CH₂I₂) | Dichloromethane, 1,2-Dichloroethane (B1671644) | Furukawa modification; homogeneous, often faster with higher yields. wikipedia.orgnrochemistry.com |
| Zinc-Silver Couple (Zn-Ag) | Diiodomethane (CH₂I₂) | Diethyl ether | Can provide improved yields and shorter reaction times compared to Zn-Cu. thermofisher.com |
| Samarium/Diiodomethane | Diiodomethane (CH₂I₂) | Tetrahydrofuran (THF) | Used for selective cyclopropanation of allylic alcohols. wikipedia.orgnumberanalytics.com |
To overcome some limitations of chemical reducing agents, such as the need for metal activation and sometimes harsh reaction conditions, electrochemical and photochemical methods have been investigated.
Electrochemical Synthesis : The electrochemical approach offers an alternative route to organozinc carbenoids by reducing dihalo compounds at a sacrificial zinc anode. ucl.ac.ukelectrochem.org This method can avoid the need for highly activated zinc dust and may proceed under milder conditions. ucl.ac.uk Research in this area has explored the cobalt-catalyzed electrosynthesis of arylzinc compounds using a sacrificial zinc anode, demonstrating the potential for metal-catalyzed electrochemical formation of organozinc reagents. electrochem.org While promising, these methods are less common in standard laboratory practice compared to chemical activation. ucl.ac.uk
Photochemical Methods : Photochemical strategies are also utilized for carbene generation, typically through the decomposition of diazo compounds. masterorganicchemistry.comnih.gov For instance, photolysis of diazomethane (B1218177) can produce methylene, which then reacts with alkenes. masterorganicchemistry.com While not a direct route to this compound, related research has explored the photochemical activation of geminal dichloroalkanes using dinuclear gold complexes for cyclopropanation. researchgate.net These light-mediated methods offer alternative activation pathways that can sometimes provide unique reactivity. chinesechemsoc.org
Precursor Design and Development for Methylene Transfer
The choice of the methylene precursor is critical to the success and scope of the cyclopropanation reaction.
Halomethyl zinc reagents are the cornerstone of Simmons-Smith type reactions. The most common precursor is diiodomethane (CH₂I₂). numberanalytics.com Its reaction with zinc produces (iodomethyl)zinc iodide (ICH₂ZnI), the active carbenoid. numberanalytics.comwikipedia.org This reagent is electrophilic and reacts most readily with electron-rich alkenes. ucl.ac.ukchemistry-reaction.com
The reactivity of the halomethyl precursor is dependent on the halogen atoms. The general order of reactivity is CH₂I₂ > CH₂Br₂ > CH₂Cl₂. numberanalytics.com This trend is attributed to the carbon-halogen bond strength, with the weaker C-I bond being more easily cleaved by zinc.
| Halomethyl Precursor | Relative Reactivity | Notes |
| Diiodomethane (CH₂I₂) ** | High | The most common and reactive precursor for Simmons-Smith reactions. numberanalytics.com |
| Dibromomethane (CH₂Br₂) | Moderate | Less reactive than CH₂I₂; can be used for more sensitive substrates. numberanalytics.com |
| Chloroiodomethane (ClCH₂I) | High | Generates a more reactive chloro-substituted carbenoid. mdpi.com |
| Dichloromethane (CH₂Cl₂) ** | Low | Generally unreactive under standard conditions but can be activated with specific catalysts. researchgate.netnumberanalytics.com |
The activation of a geminal dihaloalkane is initiated by the oxidative addition of zinc metal into one of the carbon-halogen bonds. masterorganicchemistry.com This process is a surface reaction when using heterogeneous zinc couples, which can be accelerated by ultrasonication. wikipedia.org The resulting organozinc species, a halomethylzinc halide, is the key intermediate that transfers the methylene group to an alkene. wikipedia.org
Recent research has explored catalytic systems to facilitate the activation of less reactive geminal dihalides like dichloromethane. Methodologies using cobalt and nickel catalysts have been shown to enable Simmons-Smith type reactions with these challenging precursors. rsc.orgpurdue.edu These catalytic approaches work by activating the dihaloalkane through alternative mechanisms, potentially involving different metal-carbenoid intermediates. researchgate.netrsc.org
Ligand Effects and Additive Influence on Reagent Formation and Stability in Research
The reactivity and stability of organozinc carbenoids can be significantly modulated by the presence of ligands and additives. These modifiers can influence the aggregation state, electrophilicity, and steric environment of the carbenoid.
The use of basic, coordinating solvents can decrease the reactivity of the carbenoid, whereas non-complexing solvents like 1,2-dichloroethane often lead to higher yields. ucl.ac.uk The stability of carbenoids is influenced by several factors, including the choice of metal, leaving groups, and substituents. ruhr-uni-bochum.de
Lewis Acid Additives : The addition of Lewis acids can enhance the electrophilicity and reactivity of the carbenoid. Zinc iodide (ZnI₂), a byproduct of the reaction, has been shown to act as a Lewis acid catalyst, lowering the activation energy for cyclopropanation. organic-chemistry.org Studies by Charette and coworkers demonstrated that deliberately adding ZnI₂ to reactions involving geminal dizinc (B1255464) carbenoids leads to shorter reaction times and cleaner conversions, especially with less reactive alkenes. organic-chemistry.org
Acidic Modifiers : A significant advance was the development of more nucleophilic zinc carbenoids for cyclopropanating electron-deficient alkenes. The Shi modification involves the addition of an acidic modifier, most commonly trifluoroacetic acid (TFA), to a system of diethylzinc and diiodomethane. wikipedia.org This generates a highly reactive species of the form CF₃CO₂ZnCH₂I, which is capable of reacting with previously unreactive substrates like vinyl boronates. wikipedia.orgnrochemistry.com
| Additive/Ligand | Effect on Carbenoid | Typical System | Application |
| **Zinc Iodide (ZnI₂) ** | Increases reactivity/rate | Zn(Et)₂/CH₂I₂ | Accelerates cyclopropanation of less reactive alkenes. organic-chemistry.org |
| Trifluoroacetic Acid (TFA) | Increases nucleophilicity | Zn(Et)₂/CH₂I₂ | Shi modification; for cyclopropanation of electron-deficient alkenes. wikipedia.orgnrochemistry.com |
| Chiral Ligands | Induce enantioselectivity | Zn(Et)₂/CH₂I₂ | Asymmetric cyclopropanation. numberanalytics.commdpi.com |
| Coordinating Solvents (e.g., THF) | Decrease reactivity | Zn-Cu/CH₂I₂ | Can stabilize the reagent but may slow the reaction rate. ucl.ac.uk |
The presence of coordinating functional groups, such as hydroxyl groups, within the alkene substrate can also act as internal ligands. The zinc center of the carbenoid coordinates to the hydroxyl group, directing the cyclopropanation to occur on the same face of the double bond, often overriding steric factors. wikipedia.orgchemistry-reaction.com
Mechanistic Elucidation of Methylidenezinc Mediated Reactions
Concerted versus Stepwise Mechanistic Hypotheses in Methylene (B1212753) Transfer
The mechanism of methylene transfer from zinc carbenoids, such as in the Simmons-Smith reaction, has been a subject of considerable investigation, with primary debate centering on whether the reaction proceeds through a concerted or a stepwise pathway. sdewes.org A purely concerted mechanism would involve a single transition state where the new C-C bonds are formed simultaneously with the cleavage of the C-Zn bond. Conversely, a stepwise mechanism involves the formation of one or more intermediates. researchgate.netacs.org
Computational studies, particularly using Density Functional Theory (DFT), have provided significant insights. For the cyclopropanation of alkenes with zinc carbenoids, a "methylene transfer" pathway is favored over a "carbometalation" pathway. researchgate.net This methylene transfer is not a single, perfectly synchronous event but is better described as a two-stage process:
An initial SN2-like displacement of the leaving group (e.g., iodide) on the carbenoid by the alkene. acs.org
Subsequent cleavage of the C-Zn bond to complete the formation of the cyclopropane (B1198618) ring. acs.org
This model suggests a highly asynchronous, almost stepwise character. The transition state is often described as a "butterfly" or three-centered structure, which accounts for the observed stereospecificity. nih.govwiley-vch.de In related titanium-zinc systems, used for the methylenation of esters or the cyclopropanation of dienes, DFT calculations also support stepwise mechanisms, where a mononuclear titanium methylidene intermediate is generated and undergoes insertion reactions. organic-chemistry.org Kinetic studies have shown an induction period in some cyclopropanations, which is consistent with a change in the reagent's structure via a Schlenk equilibrium, further supporting a complex, multi-step process rather than a simple concerted one. rsc.org
Stereochemical Outcomes and Stereospecificity Investigations
A defining feature of methylidenezinc-mediated cyclopropanations, such as the Simmons-Smith reaction, is their high degree of stereospecificity. This property dictates that the stereochemistry of the starting alkene is faithfully transferred to the resulting cyclopropane product. mdpi.comwikipedia.org For instance, a cis-alkene will exclusively yield a cis-disubstituted cyclopropane, while a trans-alkene will give the trans-product. This retention of configuration is a strong indicator that the reaction does not proceed through an intermediate with free rotation, such as a long-lived radical or carbocation. wikipedia.org
Beyond being stereospecific, these reactions can also be highly stereoselective. A prominent example is the substrate-directed cyclopropanation of allylic alcohols. The presence of a hydroxyl group syn to the double bond directs the zinc carbenoid to the same face of the molecule, leading to the formation of the syn-cyclopropane with high diastereoselectivity. acs.org This effect is attributed to the pre-coordination of the Lewis acidic zinc reagent to the oxygen atom of the alcohol, which delivers the methylene group intramolecularly. This directing effect has been widely exploited in the synthesis of complex molecules, including steroids and cyclopropanated sugars. kyoto-u.ac.jp
The table below illustrates the stereospecific outcome of the cyclopropanation of stereoisomeric alkenes.
| Starting Alkene | Product(s) | Stereochemical Outcome |
| cis-But-2-ene | cis-1,2-Dimethylcyclopropane (meso) | Stereospecific |
| trans-But-2-ene | Racemic mixture of (trans)-1,2-Dimethylcyclopropane | Stereospecific |
| (Z)-4-Hexen-1-ol | syn-(1-(3-Hydroxypropyl)-2-ethylcyclopropane) | Diastereoselective (syn-directing) |
Intermediates and Transition State Analysis
Characterization of Organozinc Carbenoid Structures
The reactive species in this compound-mediated reactions are organozinc carbenoids. While the simplest species, "free" this compound (CH₂Zn), is highly transient, several key carbenoid reagents have been characterized. The nature of the active species often depends on the method of preparation, leading to reagents with different reactivity profiles.
Low-temperature ¹³C NMR spectroscopy has been a powerful tool for characterizing these species in solution. researchgate.net It allows for the unambiguous differentiation of common (iodomethyl)zinc reagents:
Simmons-Smith Reagent (IZnCH₂I): Formed from diiodomethane (B129776) and a zinc-copper couple. researchgate.net
Furukawa Reagent (EtZnCH₂I): Prepared from diethylzinc (B1219324) and diiodomethane. It exists in a Schlenk equilibrium with Et₂Zn and Zn(CH₂I)₂. researchgate.net
Wittig Reagent (Zn(CH₂I)₂): A related species in the equilibrium. researchgate.net
Solid-state characterization through X-ray crystallography has provided definitive structural evidence for precursors and adducts of these carbenoids. A notable example is the dinuclear zinc methylene complex, [ZnI(tmeda)]₂(μ-CH₂), which was isolated and its structure confirmed by X-ray diffraction. organic-chemistry.org This complex features a methylene group bridging two zinc centers.
Interactive Table: Spectroscopic and Crystallographic Data for Selected Organozinc Carbenoids and Precursors
| Compound/Reagent | Method of Characterization | Key Findings | Reference |
| Furukawa Reagent (EtZnCH₂I) | Low-Temp ¹³C NMR | In equilibrium with Et₂Zn and Zn(CH₂I)₂. | researchgate.net |
| Simmons-Smith Reagent (IZnCH₂I) | Low-Temp ¹³C NMR | Distinct species from Furukawa reagent; does not readily disproportionate in the presence of ether. | researchgate.net |
| [ZnI(tmeda)]₂(μ-CH₂) | X-ray Crystallography | Dinuclear structure with a bridging methylene ligand. Zn-C distances of ~1.97-1.98 Å and a Zn-C-Zn angle of ~109.4°. | |
| ZnCH₂ | Matrix Isolation IR Spectroscopy | Characterized by codeposition of zinc atoms and diazomethane (B1218177) at 12K. |
Role of Metallacyclic Intermediates (e.g., Titanacyclobutenes in Titanium-Zinc Systems)
In mixed-metal systems involving zinc and titanium, which are used for the methylenation of carbonyl compounds otherwise unreactive to standard zinc carbenoids, metallacyclic intermediates play a crucial role. organic-chemistry.org The reaction is believed to proceed via transmetallation from a dinuclear zinc methylene complex to the titanium center, generating a highly reactive titanium methylidene species. rsc.org
When this titanium methylidene reacts with an alkene, it undergoes a [2+2] cycloaddition to form a titanacyclobutane intermediate. rsc.org This four-membered metallacycle is not always the final product but a key branching point for several reaction pathways:
Olefin Metathesis: The titanacyclobutane can undergo retro-[2+2] cycloaddition to release a new alkene and regenerate a titanium alkylidene. rsc.org
Olefin Homologation: β-Hydride elimination from the titanacyclobutane can lead to homologated olefin products. rsc.org
Reductive Elimination: The titanacyclobutane can reductively eliminate to form a cyclopropane. nih.gov
In systems involving alkynes, related titanacyclobutene intermediates are formed, which can also undergo further transformations. nih.gov The stability and reactivity of these titanacycles are influenced by the ligands on the titanium and the substituents on the ring, directing the reaction toward a specific outcome.
Radical Pathways versus Polar Mechanisms
The vast majority of this compound-mediated reactions, particularly the Simmons-Smith cyclopropanation, are understood to proceed via polar, non-radical mechanisms. mdpi.com The reaction is classified as a cheletropic process, where the carbenoid is delivered to the alkene in a concerted or near-concerted fashion. mdpi.com The electrophilic nature of the zinc carbenoid attacking the nucleophilic alkene is a hallmark of a polar reaction.
However, the possibility of radical pathways must be considered, especially given that zinc metal is used in the initial preparation of the reagent. Early mechanistic proposals for related zinc-mediated reductions (e.g., Clemmensen reduction) invoked radical intermediates. While these have been largely superseded by carbenoid mechanisms for cyclopropanation, modern research has shown that radical-polar crossover reactions can lead to cyclopropanes under different conditions, for instance, using photocatalysis. These photocatalytic methods generate a radical which adds to an alkene; subsequent single-electron reduction creates an anion that cyclizes. This stands in contrast to the Simmons-Smith reaction, which does not require light and is not inhibited by radical scavengers, reinforcing its polar nature.
Kinetic and Thermodynamic Profiling of Reaction Pathways
Quantitative analysis of the kinetics and thermodynamics of this compound reactions provides deeper mechanistic understanding. While extensive experimental data tables are scarce, computational studies have offered valuable profiles of the potential energy surfaces for these reactions.
DFT calculations on a model Simmons-Smith reaction (ClCH₂ZnCl with ethylene) determined the activation energy (ΔE‡) for the desired cyclopropanation (addition channel) to be significantly lower than that for the competing C-H insertion pathway. nih.gov
| Reaction Channel | Calculated Activation Energy (kcal/mol) | Outcome |
| Addition (Cyclopropanation) | 24.7 | Favored |
| Insertion | 36.0 | Disfavored |
Data from DFT (B3LYP) study on the reaction of ClCH₂ZnCl with ethylene. nih.gov
Further theoretical studies have shown that Lewis acids, such as ZnI₂, can lower the activation energy for cyclopropanation, which aligns with experimental observations that adding ZnI₂ can accelerate reaction rates. mdpi.com
In mixed Ti/Zn systems, DFT calculations have mapped the free energy profiles for multi-step pathways. For the cyclopropanation of 1,3-diene by a titanium methylidene generated from a zinc precursor, the calculations revealed the relative energies of intermediates (e.g., π-complex, titanacyclobutane) and transition states, confirming the favorability of a stepwise pathway. Kinetic studies on certain cyclopropanations have noted an induction period, suggesting that the formation of the active carbenoid species from a precursor mixture via the Schlenk equilibrium can be a rate-influencing factor. rsc.org These computational and kinetic observations collectively paint a picture of a complex energetic landscape where the structure of the carbenoid and the presence of additives can significantly influence which reaction pathway is kinetically and thermodynamically favored.
Applications of Methylidenezinc in Advanced Organic Synthesis
Cyclopropanation Reactions with Diverse Olefinic Substrates
The addition of a methylene (B1212753) group across a carbon-carbon double bond to form a cyclopropane (B1198618) ring is the hallmark reaction of methylidenezinc. This transformation is stereospecific, meaning the geometry of the starting alkene is retained in the cyclopropane product. The reaction is typically performed using diiodomethane (B129776) and a zinc-copper couple or diethylzinc (B1219324), which generate the active carbenoid species, believed to be (iodomethyl)zinc iodide (IZnCH₂I).
Intermolecular cyclopropanation with this compound reagents is applicable to a wide array of olefinic substrates. The reaction generally exhibits high functional group tolerance, leaving moieties such as alkynes, alcohols, and ethers intact. Electron-rich olefins are particularly good substrates for this transformation.
The scope of the reaction is, however, influenced by the steric and electronic properties of the alkene.
Steric Hindrance: The reaction rate and yield are sensitive to steric crowding around the double bond. The general reactivity trend for acyclic alkenes is: monosubstituted > 1,1-disubstituted ≈ (Z)-1,2-disubstituted > (E)-1,2-disubstituted > trisubstituted > tetrasubstituted. Highly hindered alkenes may react sluggishly or not at all.
Directing Groups: The presence of a Lewis basic group, such as a hydroxyl group in an allylic or homoallylic alcohol, can significantly accelerate the reaction and control the diastereoselectivity. The reagent is believed to coordinate to the oxygen atom, leading to a directed delivery of the methylene group to the syn face of the double bond.
The following table summarizes the reactivity of various olefin substrates in intermolecular cyclopropanation reactions.
| Substrate Type | Typical Reactivity | Directing Group Effect | Reference(s) |
| Monosubstituted Alkenes | High | Not Applicable | |
| 1,1-Disubstituted Alkenes | High | Not Applicable | |
| (Z)-1,2-Disubstituted Alkenes | Moderate to High | Applicable | |
| (E)-1,2-Disubstituted Alkenes | Slow to Moderate | Applicable | |
| Trisubstituted Alkenes | Low to Moderate | Applicable | |
| Allylic Alcohols | High (Directed) | Strong syn-directing | |
| Unactivated Alkenes | Moderate | Not Applicable |
This table provides a general overview. Specific results can vary based on reaction conditions and the exact substrate.
Connecting the olefin and the carbenoid precursor within the same molecule enables intramolecular cyclopropanation, a powerful strategy for constructing bicyclic and polycyclic ring systems containing cyclopropanes. This approach has found significant application in the total synthesis of complex natural products where it can establish multiple stereocenters in a single, highly controlled step. The reaction typically involves substrates such as olefinic haloacetates or other precursors that can form a zinc carbenoid, which then reacts with the tethered double bond to form a fused or bridged cyclopropane structure.
The synthesis of enantioenriched cyclopropanes using this compound can be achieved through several asymmetric strategies. These methods are crucial for preparing chiral building blocks for pharmaceuticals and other biologically active molecules.
The two primary approaches are:
Chiral Auxiliary Control: A chiral auxiliary is covalently attached to the olefin substrate. The inherent chirality of the auxiliary directs the approach of the achiral Simmons-Smith reagent, leading to a diastereoselective cyclopropanation. Subsequent removal of the auxiliary reveals the enantiomerically enriched cyclopropane. Chiral allylic alcohols are a classic example of this substrate-controlled approach, where the hydroxyl group not only directs the reagent but the stereocenter alpha to the oxygen controls the facial selectivity.
Chiral Catalyst/Ligand Control: An achiral olefin is treated with the cyclopropanating reagent in the presence of a stoichiometric or catalytic amount of a chiral, non-racemic ligand. The ligand modifies the zinc carbenoid, forming a chiral complex that delivers the methylene group to the substrate with high enantioselectivity. While highly developed for other metal-catalyzed cyclopropanations (e.g., using diazo compounds with Rh, Cu, or Co catalysts), catalytic asymmetric Simmons-Smith-type reactions are less common but represent an area of ongoing research.
The table below highlights examples of asymmetric cyclopropanation approaches.
| Strategy | Chiral Source | Substrate Example | Typical Enantioselectivity (ee) / Diastereoselectivity (dr) | Reference(s) |
| Auxiliary Control | Chiral Allylic Alcohol | (S,E)-Macrocyclic Allylic Alcohol | High dr (>95:5) | |
| Auxiliary Control | Carbohydrate-derived Auxiliary | Acyclic Olefinic Ether | High dr | |
| Catalytic System | Dipeptide Ligand | Various Alkenes | Moderate to High ee | |
| Catalytic System | Chiral Amidoporphyrin-Co(II) | Various Alkenes (with diazo reagents) | High ee and dr |
Note: The Co(II) system represents a different mechanistic class (radical-based) from the classic Simmons-Smith reaction but is included to illustrate modern catalytic approaches to asymmetric cyclopropanation.
Transformations Beyond Cyclopropanation
While cyclopropanation is its most prominent application, the carbenoid character of this compound allows for its participation in other types of chemical transformations.
Carbene insertion into carbon-heteroatom (C-X) bonds is a known process that forms new carbon-carbon bonds. In the context of zinc carbenoids, this reactivity is less explored than cyclopropanation but represents a potential pathway for homologation (inserting a -CH₂- group). For instance, palladium-catalyzed reactions of diazo compounds demonstrate the fundamental feasibility of carbene insertion into C-X bonds, such as those in vinyl or aryl halides, to generate more complex products. While mechanistically distinct, these transformations highlight the potential of carbenoid species to engage in reactions other than cycloaddition. The direct, uncatalyzed insertion of this compound into C-X bonds is not a common synthetic method but remains a subject of mechanistic interest.
The reaction of this compound with alkynes is significantly less common than its reaction with alkenes. In principle, addition across a triple bond would yield a highly strained cyclopropene (B1174273) derivative. These derivatives are valuable synthetic intermediates but can be unstable. The addition of hydrogen halides or halogens to alkynes typically proceeds to form vinyl halides or tetrahaloalkanes, respectively. The interaction of a zinc carbenoid with an alkyne could follow a different pathway, potentially involving addition or other complex rearrangements. However, well-established, high-yielding protocols for the reaction of this compound with alkynes are not prevalent in mainstream synthetic chemistry.
Cascade and Tandem Reactions Involving this compound Species
Cascade and tandem reactions, where multiple bond-forming events occur in a single operation without the isolation of intermediates, offer significant advantages in terms of efficiency and atom economy. scielo.brbham.ac.uk this compound and related zinc carbenoids have been effectively employed in such sequences to construct complex molecular architectures from simple precursors.
A notable example is the zinc-catalyzed cascade reaction for the synthesis of functionalized (2-furyl)-2-pyrrolidines. This domino process involves an initial N-H insertion into a zinc carbenoid, generated from an enynal, followed by an intramolecular aldol (B89426) reaction. rsc.org This method demonstrates high diastereoselectivity, affording the pyrrolidine (B122466) products in a greater than 98:2 diastereomeric ratio. The reaction proceeds under mild conditions and is tolerant of various functional groups, including free alcohols, alkenes, and alkynes. rsc.org
Another significant application is the one-pot homologation of β-keto esters mediated by zinc carbenoids, which can be seamlessly integrated into tandem reaction sequences. orgsyn.org This process involves the formal insertion of a methylene group into the β-dicarbonyl unit, proceeding through a proposed donor-acceptor cyclopropane intermediate. The resulting zinc enolate can then be trapped by various electrophiles in a tandem fashion, allowing for further functionalization. orgsyn.org
Furthermore, a one-pot procedure involving a carbocupration followed by a zinc carbenoid homologation and a subsequent syn β-elimination has been developed for the synthesis of polysubstituted allenes from acetylenic sulfoxides and sulfones. acs.org This sequence provides a straightforward route to allenes without contamination from isomeric alkynes. acs.org
A tandem hydroamination/Meisenheimer rearrangement sequence has also been developed, which, while not directly involving a pre-formed this compound reagent, showcases the utility of tandem processes that can be conceptually related to the reactivity of organozinc intermediates. scholaris.ca
Table 1: Examples of Cascade and Tandem Reactions Involving Zinc Carbenoids
| Starting Material(s) | Reagents | Key Transformation(s) | Product Type | Ref. |
| Enynal, β-Arylaminoketone | Zinc Chloride (catalyst) | N-H Insertion / Intramolecular Aldol Reaction | (2-Furyl)-2-pyrrolidine | rsc.org |
| β-Keto Ester | Diethylzinc, Diiodomethane | Homologation / Tandem Electrophilic Quench | γ-Keto Ester Derivative | orgsyn.org |
| Acetylenic Sulfoxide/Sulfone | Organocopper Reagent, Zinc Carbenoid | Carbocupration / Homologation / β-Elimination | Polysubstituted Allene | acs.org |
Regioselectivity and Diastereoselectivity Control in this compound Chemistry
The ability to control regioselectivity and diastereoselectivity is paramount in modern organic synthesis. In reactions involving this compound, significant progress has been made in directing the stereochemical outcome of its additions and cyclopropanations.
The Simmons-Smith reaction, which utilizes a zinc carbenoid for the cyclopropanation of alkenes, is a classic example of diastereoselective synthesis. scholaris.ca When applied to chiral, acyclic allylic alcohols, high syn-selectivity is often observed. wiley-vch.de This stereochemical preference is attributed to the directing effect of the hydroxyl group, which coordinates to the zinc reagent and delivers the methylene group to the same face of the double bond. The stereochemical outcome can often be predicted by considering the minimization of A(1,3) strain in the transition state. wiley-vch.de The nature of the zinc carbenoid itself can also be crucial in achieving high diastereoselectivity, particularly with (E)-disubstituted olefins. wiley-vch.de
In a diastereodivergent approach, the combination of a carbometalation reaction with a subsequent zinc homologation allows for the synthesis of acyclic allylic quaternary stereocenters. rsc.org The diastereoselectivity of the initial carbometalation step can be controlled by the choice of solvent and the organometallic reagent (e.g., MeLi or MeMgBr), which in turn dictates the final stereochemistry of the product after the zinc carbenoid-mediated homologation and C-C bond fragmentation. rsc.org
Regioselectivity is a key feature in the zinc carbenoid-mediated homologation of β-keto esters. Labeling studies have shown that the methylene insertion occurs regioselectively adjacent to the ketone functionality. orgsyn.org This selectivity is rationalized by the proposed mechanism involving the formation of a zinc enolate, which then reacts with the carbenoid. orgsyn.orgunh.edu
The development of chiral ligands for zinc carbenoid reactions represents a frontier in achieving enantioselectivity. While challenging due to the inherent reactivity of the carbenoid, the use of chiral auxiliaries, such as D-glucose derivatives, has enabled highly diastereoselective cyclopropanations where the chiral auxiliary directs the facial selectivity of the attack. scholaris.ca
Table 2: Factors Influencing Selectivity in this compound Reactions
| Reaction Type | Controlling Factor | Type of Selectivity | Outcome | Ref. |
| Cyclopropanation of Allylic Alcohols | Hydroxyl Directing Group | Diastereoselectivity | syn-Cyclopropane | wiley-vch.de |
| Cyclopropanation of (E)-Olefins | Nature of Zinc Carbenoid | Diastereoselectivity | Improved Selectivity | wiley-vch.de |
| Carbometalation/Homologation | Solvent, Organometallic Reagent | Diastereoselectivity | Diastereodivergent Synthesis | rsc.org |
| Homologation of β-Keto Esters | Substrate (Ketone vs. Ester) | Regioselectivity | Insertion adjacent to Ketone | orgsyn.org |
| Cyclopropanation | Chiral Auxiliary (e.g., D-glucose) | Diastereoselectivity | High Diastereomeric Excess | scholaris.ca |
Spectroscopic and Analytical Methodologies for Methylidenezinc Species Characterization
In Situ Spectroscopic Techniques for Transient Intermediate Detection
The direct observation of transient intermediates like methylidenezinc is critical for elucidating reaction mechanisms. In situ spectroscopy, particularly Fourier Transform Infrared (FTIR) spectroscopy, is a powerful tool for this purpose. mt.com By monitoring the reaction mixture in real-time, it is possible to track the concentration profiles of reactants, intermediates, products, and byproducts, offering deep mechanistic insights. mt.com
The generation of a zinc carbenoid from a precursor like diiodomethane (B129776) and a zinc reagent involves the formation of new carbon-zinc bonds. Although a specific, isolated spectrum of a simple this compound transient is not commonly reported due to its instability, the methodology to detect it would involve monitoring specific vibrational modes. Key spectral regions would include:
C-H Stretching Frequencies: Changes in the C-H stretching vibrations as the methylene (B1212753) group transitions from the dihalomethane precursor to the carbenoid species.
C-Zn Vibrational Modes: The appearance of new absorption bands at lower frequencies (typically < 600 cm⁻¹) corresponding to the newly formed carbon-zinc bond.
Reactant and Product Bands: The disappearance of bands associated with the starting materials (e.g., C-I vibrations of diiodomethane) and the appearance of bands for the final products (e.g., cyclopropane (B1198618) ring vibrations).
For instance, studies on zinc carboxylates in different environments show that FTIR can distinguish between various coordination states, such as crystalline and amorphous species, based on shifts in the carboxylate stretching bands. researchgate.net This principle of using vibrational shifts to identify different chemical species is directly applicable to the study of reactive carbenoids. In situ FTIR allows for the collection of data at very short intervals, making it ideal for tracking the rapid formation and consumption of transient species like this compound during reactions such as cyclopropanation. mt.com
Advanced NMR and Mass Spectrometry for Organozinc Carbenoid Research
Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are indispensable tools for investigating the structure and behavior of organozinc carbenoids in solution. thieme-connect.deucl.ac.uk
Low-temperature NMR spectroscopy is particularly powerful for characterizing the complex equilibria that exist in solutions of zinc carbenoids. acs.orgacs.org Seminal work in this area has shown that different (iodomethyl)zinc reagents, such as the Furukawa reagent (EtZnCH₂I) and the Simmons-Smith reagent (IZnCH₂I), can be unambiguously differentiated using ¹³C NMR at low temperatures, especially when complexed to a chiral diether. acs.orgacs.org The carbenoid carbon (Zn-C H₂-I) is a key diagnostic signal, appearing at a distinct chemical shift that is sensitive to the substituents on the zinc atom and the solvent environment. acs.orgrsc.org For example, the ¹³C NMR signal for the carbenoid carbon in EtZnCH₂I appears at δ -8.5 ppm (in CD₂Cl₂ at -100 °C with a chiral diether), whereas the corresponding signal for IZnCH₂I is found at δ -19.4 ppm under similar conditions. acs.org
| Compound | Description | Carbenoid Carbon (δ, ppm) | Conditions | Reference |
|---|---|---|---|---|
| EtZnCH₂I | Furukawa Reagent | -8.5 | CD₂Cl₂/Chiral Diether, -100 °C | acs.org |
| IZnCH₂I | Simmons-Smith Reagent | -19.4 | CD₂Cl₂/Chiral Diether, -100 °C | acs.org |
| Zn(CH₂I)₂ | Wittig-Type Reagent | -22.1 | CD₂Cl₂/Chiral Diether, -100 °C | acs.org |
Electrospray Ionization Mass Spectrometry (ESI-MS) is another valuable technique, especially for identifying the various aggregated and higher-order zincate species that can form in solution. wiley-vch.de However, care must be taken in interpreting ESI-MS data, as the technique detects charged species, which may be minor components in the actual solution equilibrium and not representative of the bulk, neutral species that are often the primary reactive intermediates. acs.org
X-ray Crystallography of Stable this compound Adducts or Related Complexes
While the parent this compound is too reactive for isolation and crystallographic analysis, stabilizing the zinc center with appropriate ligands can enable the formation of solid, crystalline materials suitable for single-crystal X-ray diffraction. thieme-connect.depsu.edu This technique provides definitive proof of structure, including precise bond lengths and angles, offering an unambiguous snapshot of the molecule's geometry in the solid state. rsc.org
No crystal structure of a simple, monomeric this compound adduct has been reported. However, the structures of related stable organozinc complexes provide critical insight into the coordination environment of zinc. For example, the reaction of unactivated zinc powder with diiodotriethylphosphorane yields a dimeric zinc(II) complex, [Zn(PEt₃)I₂]₂, which has been characterized by X-ray crystallography. psu.edursc.org In this structure, the zinc atoms are four-coordinate, adopting a distorted tetrahedral geometry. The complex features both terminal and bridging iodide ligands, demonstrating zinc's tendency to form higher aggregates via halogen bridges. psu.edu The characterization of such stable complexes is crucial for understanding the fundamental bonding and structural principles that also govern the more reactive carbenoid species.
| Parameter | Value | Description | Reference |
|---|---|---|---|
| Zn-P Bond Length | 2.353(6) Å | Distance between Zinc and Phosphorus atoms. | psu.edu |
| Zn-I (terminal) Bond Length | 2.521(3) Å | Distance between Zinc and a non-bridging Iodide. | psu.edu |
| Zn-I (bridging) Bond Length | 2.698(3) Å | Distance between Zinc and a bridging Iodide. | psu.edu |
| P-Zn-I (terminal) Bond Angle | 116.8(2)° | Angle formed by Phosphorus, Zinc, and terminal Iodide. | psu.edu |
| I-Zn-I (bridging) Bond Angle | 95.5(1)° | Angle within the Zn-I-Zn bridge. | psu.edu |
Theoretical and Computational Chemistry Studies on Methylidenezinc Systems
Quantum Mechanical Investigations of Electronic Structure and Bonding
Quantum mechanical calculations, particularly those based on Density Functional Theory (DFT), have been instrumental in characterizing the electronic structure and bonding in zinc carbenoids, the class of compounds to which methylidenezinc belongs. These studies reveal the ambiphilic nature of the carbenoid carbon, possessing both nucleophilic and electrophilic character. researchgate.net The bonding between the carbon and zinc atoms is a key determinant of the reagent's reactivity.
Natural Bond Orbital (NBO) analysis is frequently employed to dissect the electronic characteristics. acs.orgacs.org This analysis helps in understanding the charge distribution and the nature of the orbitals involved in the metal-carbon bond. For instance, the degree of back-donation from the metal to the carbenoid carbon can influence its electrophilicity. acs.orgacs.org The substituents on the carbenoid carbon can significantly modulate these electronic properties. While this compound itself is the simplest case, studies on substituted zinc carbenoids show that electron-withdrawing groups enhance the electrophilic character, while electron-donating groups increase its nucleophilicity. acs.orgacs.org
Computational studies have also been used to investigate the structure of organozinc reagents in different environments. For example, a combination of ab initio molecular dynamics and X-ray absorption spectroscopy, validated by Time-Dependent Density Functional Theory (TD-DFT) calculations, has been used to explore the solvation states of organozinc compounds in solution, providing a clearer picture of their structure-reactivity relationships. chemrxiv.org
Table 1: Calculated Properties of Zinc Carbenoids from Theoretical Studies
| Property | Method | Finding | Reference |
| Electronic Character | DFT, NBO | Ambiphilic nature of the carbenoid carbon. | researchgate.net |
| Bonding | DFT | Dual character of reactivity is dependent on the metal and substituents. | acs.org |
| Solvation Structure | MD, TD-DFT | Existence of various solvation states at room temperature. | chemrxiv.org |
Computational Modeling of Reaction Mechanisms and Transition States
DFT calculations have been extensively used to map out the potential energy surfaces of reactions involving zinc carbenoids, such as cyclopropanation and homologation reactions. researchgate.netnih.gov These studies allow for the identification of transition states and the calculation of activation barriers, providing a detailed, step-by-step understanding of the reaction pathway.
For instance, in the cyclopropanation of allenamides, DFT (M06) calculations have shown that the reaction proceeds via a methylene-transfer mechanism involving a reactant complex and an asynchronous transition state. researchgate.net The calculations can also predict stereospecificity by comparing the energy barriers for attack from different faces of the substrate. researchgate.net
A detailed DFT study on the zinc carbenoid-mediated chain extension reaction of methyl acetoacetate (B1235776) using a Furukawa-type carbenoid (EtZnCH₂I) explored multiple possible mechanistic pathways. nih.gov The study found that the presence of oxygen atoms in the substrate can coordinate to the zinc center, influencing the transition states and favoring a two-step mechanism over a direct carbometalation. nih.gov The computational models can successfully rationalize the experimentally observed regioselectivity by comparing the energies of different transition states. nih.gov
The Activation Strain Model (ASM), also known as the distortion/interaction model, is another powerful tool used in conjunction with DFT to understand reaction mechanisms. acs.org This model partitions the reaction energy into the strain energy required to deform the reactants into the transition state geometry and the interaction energy between the deformed reactants. This approach provides quantitative insights into how substituents and the metal center affect the reaction barrier. acs.org
Prediction of Reactivity and Selectivity Profiles
Computational chemistry plays a crucial role in predicting the reactivity and selectivity of this compound and related carbenoids. acs.orgacs.org By calculating various electronic and steric parameters, it is possible to forecast how a reagent will behave in a given reaction.
Conceptual DFT provides a framework for defining and calculating reactivity indices such as chemical potential (μ), hardness (η), and electrophilicity (ω). acs.orgacs.org These indices can be used to predict the reactivity of a carbenoid and its selectivity towards different substrates. For example, a carbenoid that is too electrophilic may exhibit poor selectivity and engage in side reactions, while one with insufficient electrophilicity will be unreactive. acs.org
Machine learning models are increasingly being combined with quantum mechanical calculations to predict reaction outcomes with high accuracy. chemrxiv.org These models can be trained on datasets of calculated properties to predict the site selectivity of reactions for new substrates quickly and without the need for extensive computational resources for each new case.
The influence of substituents on reactivity and selectivity is a key area of computational investigation. Theoretical studies have shown how para-substituents on a substrate can impact the reactivity of different C-H bonds through electronic effects, thereby influencing the product ratio in amination reactions. researchgate.net
Design and Optimization of Novel this compound Reagents and Catalysts
The insights gained from theoretical studies are being leveraged for the rational design of new and improved this compound-type reagents and associated catalytic systems. acs.orgacs.org By understanding the structure-property-reactivity relationships, chemists can computationally design reagents with tailored reactivity and selectivity for specific synthetic applications.
For example, computational screening can be used to identify optimal combinations of electron-donating and electron-withdrawing groups on a carbenoid to achieve a balance between reactivity and stability. acs.org This allows for the design of carbenoids that are kinetically and thermodynamically poised for selective C-H activation or other desired transformations. acs.org
Furthermore, computational modeling aids in the design of ligands for transition metal catalysts that are often used in conjunction with organozinc reagents. DFT calculations can help in understanding the role of ligands in tuning the electronic properties of the metal center, which in turn influences the efficiency and selectivity of the catalytic cycle. For instance, theoretical studies have explored the influence of different ligand families, such as N-heterocyclic carbenes (NHCs), on the performance of palladium-catalyzed cross-coupling reactions involving organozinc reagents.
The development of mechanistic models for the formation of organozinc reagents from zinc metal, aided by computational studies, also provides valuable lessons for designing better activation methods and reaction conditions. acs.org
Future Outlook and Emerging Research Frontiers in Methylidenezinc Chemistry
Catalytic Approaches for Enhanced Efficiency and Selectivity
A significant shift in methylidenezinc chemistry is the move from stoichiometric to catalytic methods for carbenoid generation. This transition addresses the need for greater efficiency and atom economy. Traditionally, the Simmons-Smith reaction requires a stoichiometric or excess amount of a zinc-copper couple. thermofisher.commdpi.com Modern approaches, however, are exploring the in-situ generation of zinc carbenoids using only catalytic quantities of zinc salts.
Researchers have demonstrated that inexpensive and low-toxicity salts like zinc chloride (ZnCl₂) can effectively catalyze the formation of zinc carbene intermediates from alternative precursors such as enynones. thieme-connect.de This method avoids the use of stoichiometric metals and often unstable diazo compounds. thieme-connect.de Similarly, the use of catalytic amounts of zinc salts with diazo compounds has been shown to be effective for the cyclopropanation of a variety of substituted alkenes, providing moderate to excellent yields. scielo.br
Selectivity remains a paramount goal, and catalytic systems are providing new avenues for control. Diastereoselectivity in zinc carbenoid reactions is often high, dictated by the geometry of the starting alkene and the directing influence of nearby functional groups, such as hydroxyls in allylic alcohols. ethz.chwiley-vch.de The development of enantioselective transformations represents a major frontier. The use of chiral ligands, such as dioxaborolanes, in conjunction with zinc reagents has enabled the highly enantioselective cyclopropanation of substrates like fluoro-substituted allylic alcohols, yielding valuable chiral fluorocyclopropane (B157604) building blocks. cdnsciencepub.com
Table 1: Comparison of Stoichiometric vs. Catalytic Zinc Carbenoid Generation
| Feature | Stoichiometric Simmons-Smith | Catalytic Zinc Carbenoid Generation |
|---|---|---|
| Zinc Source | Zinc-Copper Couple, Diethylzinc (B1219324) | Zinc Halides (e.g., ZnCl₂) |
| Zinc Requirement | Stoichiometric or excess | Catalytic |
| Carbene Precursor | Diiodomethane (B129776) | Enynones, Diazo compounds |
| Key Advantage | Well-established, reliable | Improved atom economy, avoids large excesses of metal, enables use of alternative carbene sources. thieme-connect.descielo.br |
Expanding the Substrate Scope to Challenging Molecular Architectures
Future developments in this compound chemistry are heavily reliant on broadening the range of molecules that can undergo transformation. While the cyclopropanation of simple alkenes is well-documented, research is now targeting more complex and functionalized substrates. The Furukawa modification (using diethylzinc and diiodomethane) has proven effective for cyclopropanating electron-rich olefins like enol ethers and for substrates containing Lewis basic directing groups. thermofisher.comethz.ch
The synthesis of natural products provides a fertile testing ground for expanding this scope. For instance, an intramolecular Simmons-Smith reaction was a key step in the total synthesis of (–)-lundurine A, demonstrating its utility in constructing complex polycyclic frameworks. ethz.ch The synthesis of the antimitotic agent (+)-curacin A also utilized this reaction to generate its critical cyclopropane (B1198618) ring. thermofisher.com
Beyond traditional cyclopropanation, the substrate scope is expanding to include the synthesis of novel structures. The zinc-catalyzed reaction of enynones with alkenes has been developed to produce silylcyclopropanes with high diastereoselectivity, a transformation without precedent using classical zinc silylcarbenoids. thieme-connect.de Furthermore, specialized zinc carbenoids, such as Zn/F carbenoids, have been developed for the synthesis of fluorinated molecules like fluorocyclopropanes, which are valuable in medicinal chemistry. cdnsciencepub.comrsc.org A particularly exciting frontier is the use of zinc carbenoids in acyclic stereoselective synthesis to create multiple new carbon-carbon bonds and challenging all-carbon quaternary stereogenic centers in a single operation. acs.org
Integration with Flow Chemistry and High-Throughput Screening Methodologies
The integration of this compound chemistry with modern automation and processing technologies is a key area for future growth, promising enhanced safety, efficiency, and scalability. Flow chemistry, in particular, has emerged as a powerful tool for handling reactive intermediates like zinc carbenoids. researchgate.net
Continuous-flow processes for the Simmons-Smith cyclopropanation have been successfully developed. thieme-connect.com These systems often utilize a packed-bed reactor containing a zinc-copper couple, where the zinc carbenoid is generated in-situ and immediately consumed by the olefin substrate flowing through the column. thieme-connect.com This approach offers significant advantages:
Safety: The in-situ generation and immediate consumption of the highly reactive and thermally labile carbenoid minimizes the risks associated with its accumulation in batch reactors. researchgate.net
Efficiency: Flow systems exhibit superior mass and heat transfer, leading to rapid reactions. Cyclopropanations that might take hours in batch can be completed in minutes of residence time in a flow reactor. researchgate.netthieme-connect.com
Scalability: Flow processes can be readily scaled up for process research and manufacturing, as demonstrated by a 12 mmol scale-up and the synthesis of the drug candidate Ropanicant under flow conditions. thieme-connect.com
Table 2: Performance of Simmons-Smith Cyclopropanation in a Continuous-Flow System
| Substrate Type | Residence Time | Yield | Reference |
|---|---|---|---|
| Polysubstituted Alkenes | 15 min | Good to Excellent | thieme-connect.com |
| Scale-up Synthesis (12 mmol) | 10 min | 90% | thieme-connect.com |
While specific examples of high-throughput screening (HTS) for this compound reactions are not yet prevalent in the literature, this methodology is a logical next step. HTE techniques, which allow for the rapid screening of numerous reaction conditions (catalysts, ligands, solvents, temperatures) in parallel, would be invaluable for optimizing the catalytic and enantioselective reactions discussed in section 8.1. The development of plate-based protocols for zinc carbenoid reactions would accelerate the discovery of novel reactivity and expand their application to a wider range of complex molecules.
Sustainable and Green Chemistry Aspects in this compound Transformations
Aligning classic synthetic reactions with the principles of green chemistry is a critical objective for modern chemical research. The evolution of this compound chemistry presents several opportunities to enhance its environmental sustainability.
A primary green advancement is the shift from stoichiometric to catalytic zinc processes. acsgcipr.org This move directly addresses the principle of atom economy by drastically reducing the amount of metal required and the subsequent metallic waste generated. thieme-connect.deunirioja.es The use of an economical, low-toxicity, and earth-abundant metal like zinc is inherently more sustainable than relying on precious metals like rhodium or palladium, which are often used for carbene transfer reactions. unirioja.es
The development of alternative carbene sources also contributes to a greener profile. While the classic Simmons-Smith reaction uses diiodomethane, which is a halogenated solvent, catalytic methods using enynones as carbene precursors offer an alternative pathway that can be more environmentally benign. thieme-connect.de Furthermore, developing catalytic zinc carbenoid methods provides a safer alternative to the use of potentially explosive diazoalkane reagents. wikipedia.orgresearchgate.net
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
